![molecular formula C29H30N2O4 B017823 1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione CAS No. 105357-12-8](/img/structure/B17823.png)
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione, commonly known as DPPH, is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. DPPH is a stable free radical that is widely used to evaluate the antioxidant capacity of various compounds.
作用机制
The mechanism of action of DPPH involves the donation of a hydrogen atom from the antioxidant compound to the DPPH free radical. This results in the formation of the reduced form of DPPH and the antioxidant radical. The antioxidant radical can further donate a hydrogen atom to another free radical, thus breaking the chain reaction of free radical damage. The antioxidant capacity of a compound is determined by the rate of hydrogen atom donation to the DPPH free radical.
Biochemical and Physiological Effects:
DPPH has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in various in vitro and in vivo studies. DPPH has been reported to scavenge free radicals, protect against oxidative stress, and inhibit the growth of cancer cells. DPPH has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using DPPH in lab experiments is its simplicity and ease of use. The DPPH assay can be performed with minimal equipment and can provide rapid results. Another advantage is its versatility, as it can be used to evaluate the antioxidant capacity of a wide range of compounds. However, the DPPH assay has some limitations, such as its inability to differentiate between different types of antioxidants and its dependence on the solvent used in the assay.
未来方向
There are several future directions for DPPH research. One area of interest is the development of new compounds with improved antioxidant properties. Another area of interest is the use of DPPH in the development of new drugs for the treatment of various diseases. DPPH may also have potential applications in the food industry, as it can be used to evaluate the antioxidant capacity of food samples. Further research is needed to fully understand the mechanisms of action of DPPH and its potential applications in various fields.
Conclusion:
In conclusion, DPPH is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. The DPPH assay is a simple and versatile tool that can be used to evaluate the antioxidant capacity of various compounds. DPPH has potential applications in the development of new drugs, the food industry, and the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of DPPH and its potential applications in various fields.
合成方法
The synthesis of DPPH involves the reaction of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid with 4-(2,5-dioxo-1-pyrrolidinyl)-3,5-diethylbenzaldehyde in the presence of a base. The product is then purified by column chromatography to obtain the desired compound. The synthesis of DPPH is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
DPPH has been extensively used in scientific research as a tool to evaluate the antioxidant capacity of various compounds. The principle behind the DPPH assay is based on the reduction of the stable free radical DPPH by an antioxidant compound, which results in a change in color from purple to yellow. The degree of color change is proportional to the antioxidant capacity of the tested compound. DPPH has been used to evaluate the antioxidant capacity of natural products, synthetic compounds, and food samples.
属性
CAS 编号 |
105357-12-8 |
|---|---|
产品名称 |
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione |
分子式 |
C29H30N2O4 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C29H30N2O4/c1-5-20-14-18(15-21(6-2)28(20)30-24(32)9-10-25(30)33)13-19-16-22(7-3)29(23(8-4)17-19)31-26(34)11-12-27(31)35/h9-12,14-17H,5-8,13H2,1-4H3 |
InChI 键 |
NHWYMYDMYCNUKI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1N2C(=O)C=CC2=O)CC)CC3=CC(=C(C(=C3)CC)N4C(=O)C=CC4=O)CC |
规范 SMILES |
CCC1=CC(=CC(=C1N2C(=O)C=CC2=O)CC)CC3=CC(=C(C(=C3)CC)N4C(=O)C=CC4=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



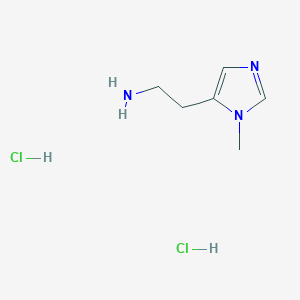
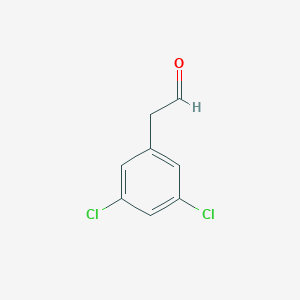
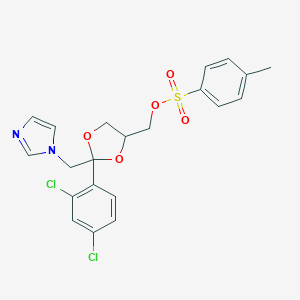
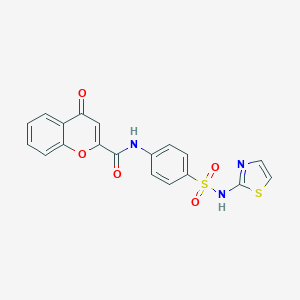
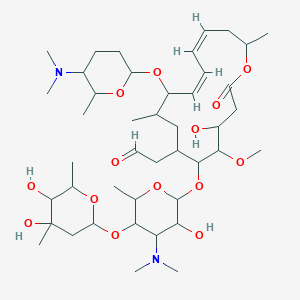
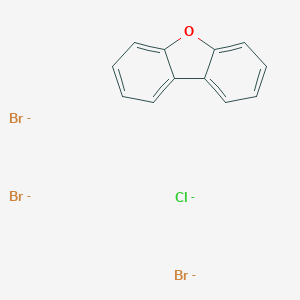


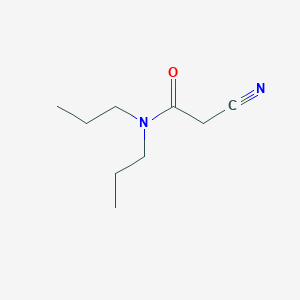
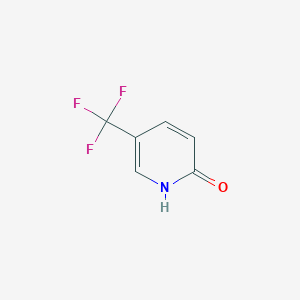
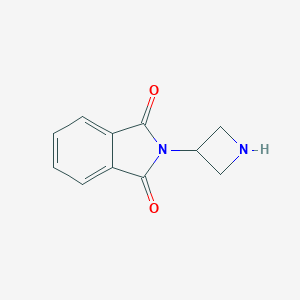

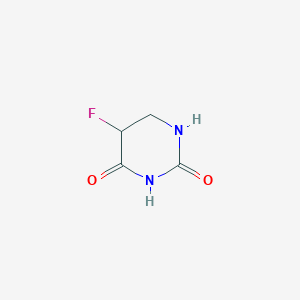
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)